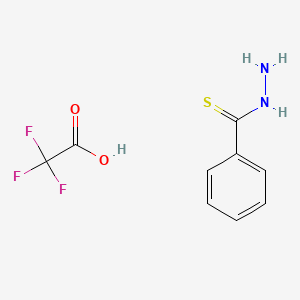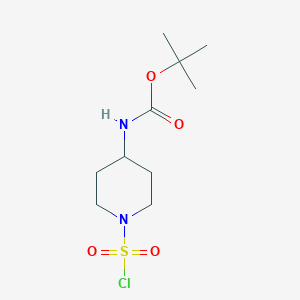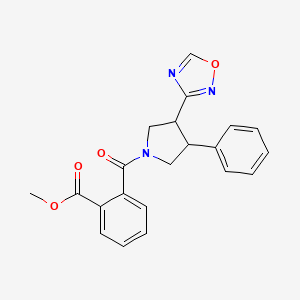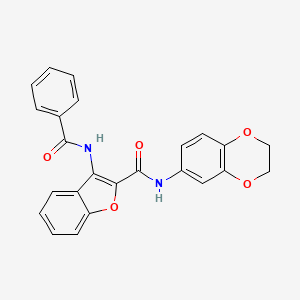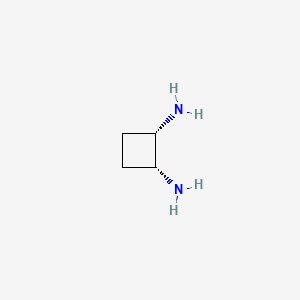
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthetic Approaches : Research has delved into novel synthetic routes for creating derivatives of tetrahydropyrimidine, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. One study focused on synthesizing a range of heterocyclic compounds derived from visnaginone and khellinone, highlighting their inhibitory activity on cyclooxygenase enzymes and their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Another investigation synthesized novel pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, emphasizing the significance of structural modifications on biological activity (Hassan et al., 2014).
Antidiabetic Potential : A specific focus has been on the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, with studies examining their in vitro antidiabetic activity via the α-amylase inhibition assay. This research sheds light on the therapeutic potential of such compounds in diabetes management (Lalpara et al., 2021).
Antiviral and Antimicrobial Effects : Several studies have synthesized and evaluated the antiviral and antimicrobial efficacy of tetrahydropyrimidine derivatives. For instance, compounds were assessed for their inhibitory activity against various DNA and retroviruses, with some derivatives showing marked antiretroviral activity, highlighting their potential in treating viral infections (Hocková et al., 2003).
Molecular and Structural Studies
Crystallography and Molecular Structure : Research into the molecular and crystal structures of related compounds provides insights into their potential interactions and mechanisms of action. For example, studies on isostructural pyrimidine compounds have revealed details about their hydrogen-bonded sheets and electronic structures, contributing to a better understanding of their molecular properties (Trilleras et al., 2009).
Chemical Modifications and Activity Relationship : The synthesis of various derivatives through modifications at different positions on the tetrahydropyrimidine ring has been explored to assess their impact on biological activity. Structural variations, such as changes in substituents, have been correlated with differences in cyclooxygenase inhibition, analgesic, anti-inflammatory, and antimicrobial activities, emphasizing the role of molecular design in enhancing therapeutic efficacy (Palanki et al., 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzoylurea, followed by cyclization and subsequent reaction with ethyl chloroformate and ammonia.", "Starting Materials": [ "3-chloro-4-methylbenzaldehyde", "3-methoxybenzoylurea", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzoylurea in the presence of a base such as potassium carbonate to form N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea.", "Step 2: Cyclization of N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea with acetic anhydride and a catalytic amount of sulfuric acid to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.", "Step 3: Reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with ethyl chloroformate and ammonia in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
Número CAS |
863612-51-5 |
Fórmula molecular |
C19H16ClN3O4 |
Peso molecular |
385.8 |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-6-7-12(8-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-4-3-5-14(9-13)27-2/h3-10H,1-2H3,(H,21,26)(H,22,24) |
Clave InChI |
RJBMFROXJIHYMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2941359.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2941365.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2941366.png)
![4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2941367.png)
